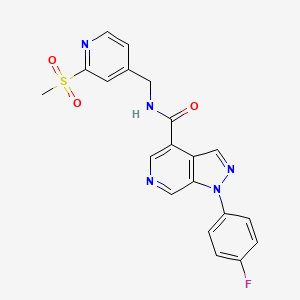
CCR1 antagonist 9
Overview
Description
CCR1 antagonist 9 is a potent and selective inhibitor of the CC chemokine receptor 1 (CCR1). This receptor is a G protein-coupled receptor expressed on various leukocytes and is involved in the initiation and exacerbation of inflammatory conditions. This compound has shown promise in preclinical studies for its potential therapeutic applications in autoimmune and inflammatory diseases .
Preparation Methods
The synthesis of CCR1 antagonist 9 involves a convergent, robust, and concise approach utilizing continuous flow technology. The synthetic route includes an expeditious S_N_Ar sequence for cyclopropane introduction, followed by a safe, continuous flow Curtius rearrangement for the synthesis of a p-methoxybenzyl carbamate. This process comprises three chemical transformations: azide formation, rearrangement, and isocyanate trapping. The method is highly efficient, with a short residence time and high material throughput, and has been successfully executed on a 40 kg scale .
Chemical Reactions Analysis
CCR1 antagonist 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Reagents and Conditions: Common reagents used in these reactions include azides, isocyanates, and various catalysts.
Scientific Research Applications
CCR1 antagonist 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of continuous flow synthesis and green chemistry.
Biology: The compound is studied for its effects on leukocyte migration and its potential to modulate immune responses.
Medicine: this compound is being investigated for its therapeutic potential in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Industry: The compound’s synthesis and production methods are of interest for their efficiency and scalability, making it a valuable case study in industrial chemistry
Mechanism of Action
CCR1 antagonist 9 exerts its effects by binding to the CCR1 receptor on leukocytes, thereby inhibiting the receptor’s interaction with its natural ligands, such as macrophage inflammatory protein-1 alpha (MIP-1α) and regulated upon activation, normal T cell expressed and secreted (RANTES). This inhibition prevents the migration of leukocytes to sites of inflammation, reducing the inflammatory response. The compound’s mechanism involves the reprogramming of macrophages and the modulation of immune cell infiltration .
Comparison with Similar Compounds
CCR1 antagonist 9 is unique in its high potency and selectivity for the CCR1 receptor. Similar compounds include:
BX-471: An early CCR1 antagonist with high selectivity but limited efficacy in clinical trials.
BI-639667: Another potent CCR1 antagonist with good physicochemical properties but limited rodent cross-reactivity.
UCB 35625: A CCR1 antagonist studied for its effects on leukocyte migration and immune modulation
This compound stands out due to its efficient synthesis, high selectivity, and promising preclinical results, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHROQCNJDJPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
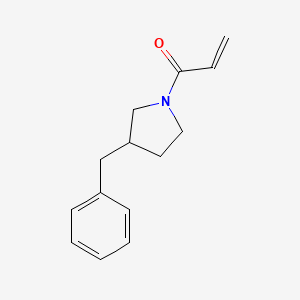
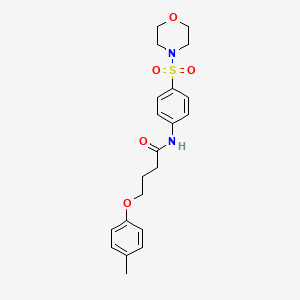
![1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2718842.png)
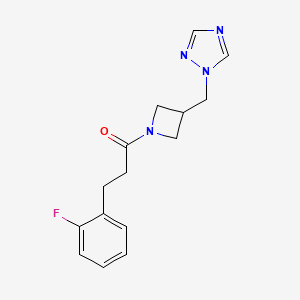
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)

![[1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine](/img/structure/B2718851.png)
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)
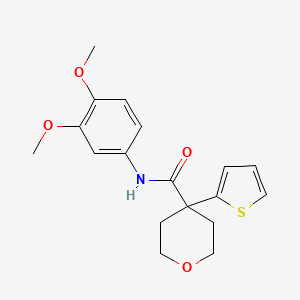
![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)
![Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B2718860.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2718862.png)
